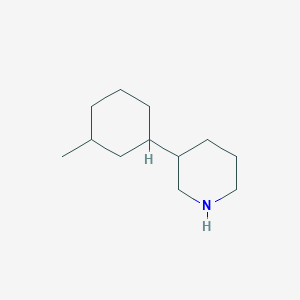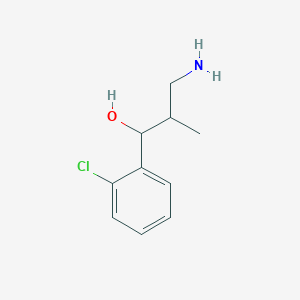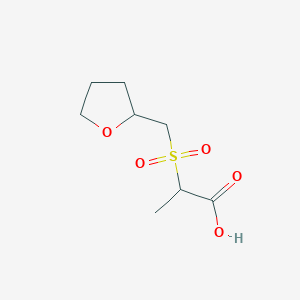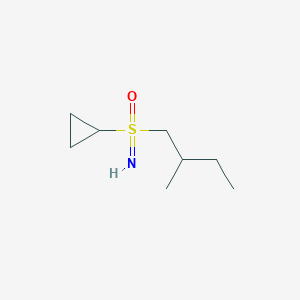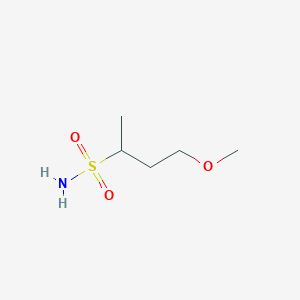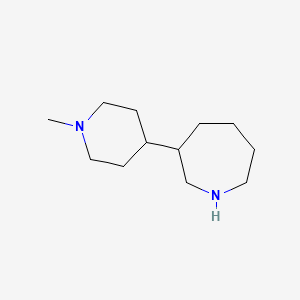![molecular formula C11H19N3O B13200556 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is a complex organic compound featuring a bicyclic structure with nitrogen atoms. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of acyclic starting materials, followed by stereocontrolled formation of the bicyclic scaffold .
化学反应分析
Types of Reactions
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in functional groups.
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: Another related compound with a different core structure and additional functional groups.
Uniqueness
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and piperazin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one |
InChI |
InChI=1S/C11H19N3O/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8/h8-10,13H,1-7H2,(H,12,15) |
InChI 键 |
CZMOSHXEACWMRH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


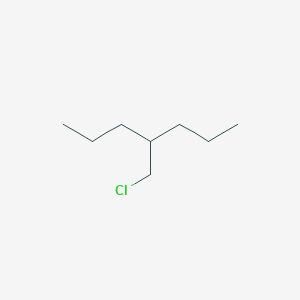
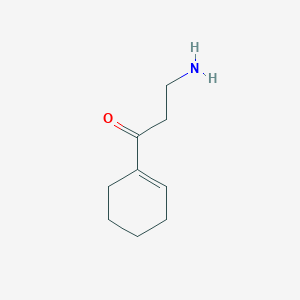
![(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)
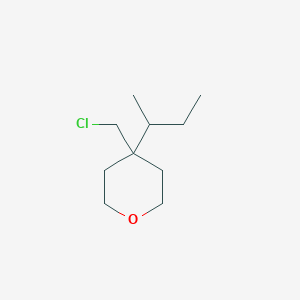
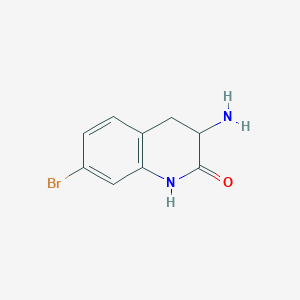
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B13200503.png)
